
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol
Descripción general
Descripción
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol, also known as TMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMB is a tris-morpholine derivative of benzene-1,3-diol, which has shown potential in various fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of downstream signaling pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of specific PTPs in cellular processes.
Biochemical and Physiological Effects
The inhibition of PTPs by 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to have various biochemical and physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain PTPs involved in cell survival pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has several advantages as a research tool, including its selectivity for certain PTPs and its ability to inhibit PTPs in live cells. However, 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol also has limitations, including its potential toxicity and the need for optimization of experimental conditions to achieve optimal results.
Direcciones Futuras
There are several future directions for the use of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol in scientific research. One area of interest is the development of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol-based inhibitors for specific PTPs involved in disease pathways, such as cancer and autoimmune disorders. Another area of interest is the use of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol is a versatile compound that has found numerous applications in scientific research. Its ability to selectively inhibit PTPs has made it a valuable tool for studying cellular signaling pathways and has potential for the development of new therapies for various diseases. Further research is needed to fully understand the potential of 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol and its future applications.
Aplicaciones Científicas De Investigación
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has found numerous applications in scientific research, particularly in the field of biochemistry. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. 2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
2,4,6-tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5/c25-20-17(14-22-1-7-27-8-2-22)13-18(15-23-3-9-28-10-4-23)21(26)19(20)16-24-5-11-29-12-6-24/h13,25-26H,1-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKGHMTYKRGTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C(=C2O)CN3CCOCC3)O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284828 | |
| Record name | MLS002608146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(morpholin-4-ylmethyl)benzene-1,3-diol | |
CAS RN |
23409-80-5 | |
| Record name | MLS002608146 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608146 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



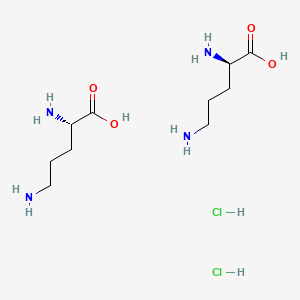


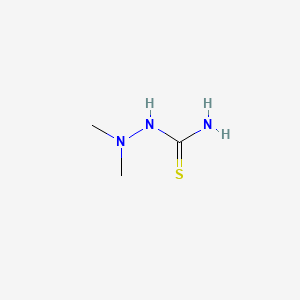


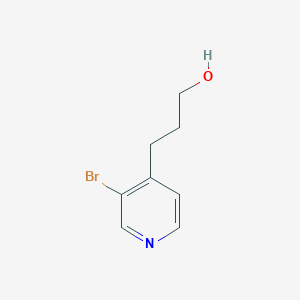
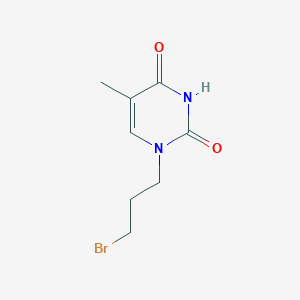
![1-Oxaspiro[4.5]decan-4-one](/img/structure/B3049992.png)

![[(3R)-1-benzylpyrrolidin-3-yl]methanamine](/img/structure/B3049995.png)
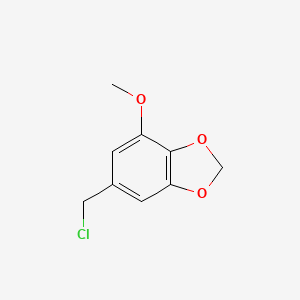
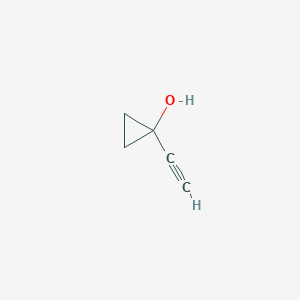
![(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B3049999.png)